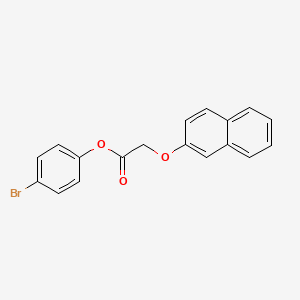
4-Bromophenyl (naphthalen-2-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is an organic compound with the molecular formula C18H13BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromophenyl group and the hydrogen atom of the hydroxyl group is replaced by a 2-naphthyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE typically involves the esterification of 4-bromophenol with 2-naphthyloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones and bromophenyl quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of iodophenyl derivatives.
Applications De Recherche Scientifique
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-BROMOPHENYL ACETATE: Lacks the naphthyloxy group, making it less complex.
2-NAPHTHALEN-2-YLOXY ACETATE: Lacks the bromophenyl group, resulting in different chemical properties.
4-CHLOROPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is unique due to the presence of both the bromophenyl and naphthyloxy groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C18H13BrO3 |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
(4-bromophenyl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)22-18(20)12-21-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
Clé InChI |
XTNGEUNJYNJCEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


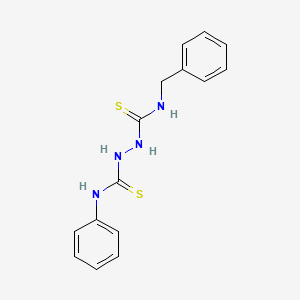
![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)
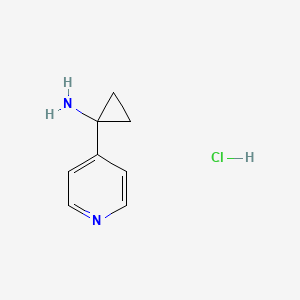
![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
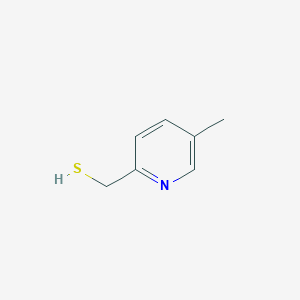
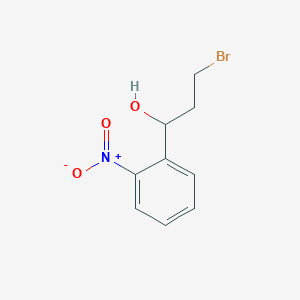
![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B12452154.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
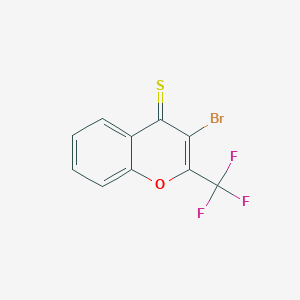
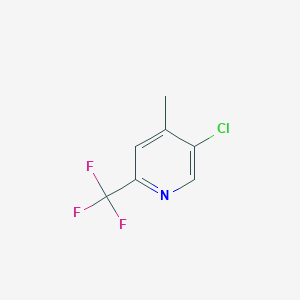
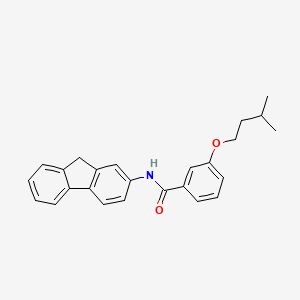
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)
